- Aluminum oxide mediated C-F bond activation in trifluoromethylated arenes, Chemical Communications (Cambridge, 2016, 52(7), 1505-1508
Cas no 947-84-2 (2-Phenylbenzoic acid)
2-Phenylbenzoic acid structure
Product Name:2-Phenylbenzoic acid
CAS-Nr.:947-84-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002463
CID:40390
PubChem ID:87575028
Update Time:2023-11-20
2-Phenylbenzoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Biphenylcarboxylic acid
- 2-Biphenylcarboxylic acid2
- (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [1,1'-Biphenyl]-2-carboxylic acid
- 1,1'-Biphenyl-2-carboxylic acid
- 2-Phenylbenzoic acid
- Biphenyl-2-carboxylic Acid
- 2-Biphenylbenzoicacid
- 2-Biphenylcarboxylic
- 2-Carboxybiphenyl
- 2-CARBOXYDIPHENYL
- o-phenylbenzoic acid
- Phthaladehydic acid
- RARECHEM AL BE 0859
- Biphenylcarboxylic acid
- (1,1'-Biphenyl)carboxylic acid
- Diphenyl-2-carboxylic acid
- [1,1'-Biphenyl]carboxylic acid
- ILYSAKHOYBPSPC-UHFFFAOYSA-N
- phenylbenzoic acid
- PubChem9489
- 2-phenyl-benzoic acid
- 2-phenyl benzoic acid
- biphenyl carboxylic acid
- Biphen
- 2-Biphenylcarboxylic acid (7CI, 8CI)
- 1-Biphenyl-2-carboxylic acid
- 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
- NSC 76051
-
- MDL: MFCD00002463
- Inchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
- InChI-Schlüssel: ILYSAKHOYBPSPC-UHFFFAOYSA-N
- Lächelt: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
- BRN: 974075
Berechnete Eigenschaften
- Genaue Masse: 198.06800
- Monoisotopenmasse: 198.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 219
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.9
- Topologische Polaroberfläche: 37.3
Experimentelle Eigenschaften
- Farbe/Form: Weißes kristallines Pulver
- Dichte: 1.1184 (rough estimate)
- Schmelzpunkt: 111.0 to 114.0 deg-C
- Siedepunkt: 344°C(lit.)
- Flammpunkt: 343-344℃
- Brechungsindex: 1.5954 (estimate)
- Wasserteilungskoeffizient: Unlöslich
- PSA: 37.30000
- LogP: 3.05180
- pka: 3.46(at 25℃)
- Löslichkeit: Unlöslich in Wasser
2-Phenylbenzoic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S37/39-S37
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Gefahrenklasse:IRRITANT
- Lagerzustand:Sealed in dry,Room Temperature
2-Phenylbenzoic acid Zolldaten
- HS-CODE:2916391000
- Zolldaten:
China Zollkodex:
2916399090Übersicht:
29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden
Zusammenfassung:
2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
2-Phenylbenzoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B34702-5G |
2-Phenylbenzoic acid |
947-84-2 | 98% | 5G |
¥216.91 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B34702-25G |
2-Phenylbenzoic acid |
947-84-2 | 98% | 25G |
¥674.61 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830817-500g |
2-Biphenylcarboxylic acid |
947-84-2 | 97% | 500g |
1,015.00 | 2021-05-17 | |
| TRC | B397850-5g |
Biphenyl-2-carboxylic Acid |
947-84-2 | 5g |
$ 125.00 | 2022-06-07 | ||
| TRC | B397850-50g |
Biphenyl-2-carboxylic Acid |
947-84-2 | 50g |
$ 260.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-500G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 500g |
¥887.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-100G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 100g |
¥193.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-5g |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-25G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 25g |
¥61.90 | 2023-09-04 | |
| Apollo Scientific | OR30973-50g |
Biphenyl-2-carboxylic acid |
947-84-2 | 50g |
£80.00 | 2023-09-01 |
2-Phenylbenzoic acid Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methanol , Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ; 15 h, 100 °C
Referenz
- Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts, Organometallics, 2010, 29(22), 5959-5971
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Calcium hydroxide , Magnesium hydroxide , Potassium hydroxide , Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) , Iron oxide (Fe3O4) (carbon-coated, modified with arginine) , Palladium , Carbon , Copper Solvents: Water ; 1.5 h, rt
Referenz
- Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature, Applied Organometallic Chemistry, 2017, 31(11),
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation, Journal of Organic Chemistry, 2012, 77(7), 3341-3347
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ; 16 min, 90 °C
Referenz
- Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction, Inorganica Chimica Acta, 2016, 446, 97-102
Herstellungsverfahren 10
Herstellungsverfahren 11
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate , Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ; 30 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
Referenz
- Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ; 48 h, reflux
Referenz
- Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond, China, , ,
Herstellungsverfahren 15
Herstellungsverfahren 16
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents, Journal of Organic Chemistry, 2021, 86(20), 14144-14159
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ; 4 h, 110 °C
Referenz
- Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions, Cellulose (Dordrecht, 2018, 25(12), 6963-6975
2-Phenylbenzoic acid Raw materials
- o-Iodobenzoic acid
- Phenylboronic acid
- [1,1'-Biphenyl]-2-carboxylic acid, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester
- 2-Bromobenzoic acid
- 2-Phenylbenzamide
- 2-(Trifluoromethyl)biphenyl
- Chlorotriphenylstannane
- 9-Fluorenone
2-Phenylbenzoic acid Preparation Products
2-Phenylbenzoic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:947-84-2)2-Phenylbenzoic acid
Bestellnummer:A850878
Bestandsstatus:in Stock
Menge:500g/1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:33
Preis ($):167.0/285.0
Email:sales@amadischem.com
2-Phenylbenzoic acid Verwandte Literatur
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
947-84-2 (2-Phenylbenzoic acid) Verwandte Produkte
- 828922-42-5([1,1'-Biphenyl]-2,2',3,3',5,5',6,6'-octacarboxylic acid, tetrahydrate)
- 4445-51-6([1,1'-Biphenyl]-2,5-dicarboxylicacid)
- 4371-27-1(2,2',6,6'-H4BPTC ; 2,2',6,6'-H4bta)
- 51317-27-2([1,1'-Biphenyl]carboxylicacid)
- 2941-79-9([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-dimethyl-)
- 18773-63-2(2-(2-Hydroxymethylphenyl)benzoic Acid)
- 828922-41-4([1,1'-Biphenyl]-2,2',3,3'-tetracarboxylic acid, monohydrate)
- 21991-02-6([1,1':2',1''-Terphenyl]-3',5'-dicarboxylicacid)
- 27873-89-8([1,1':2',1''-Terphenyl]-3',4'-dicarboxylicacid, 5',6'-diphenyl- (9CI))
- 69066-95-1([1,1'-Biphenyl]tetracarboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947-84-2)2-Phenylbenzoic acid
Reinheit:99%/99%
Menge:500g/1kg
Preis ($):167.0/285.0